1-{3-[(2-Methylquinolin-4-yl)amino]phenyl}ethanone
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Overview
Description
1-{3-[(2-Methylquinolin-4-yl)amino]phenyl}ethanone is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
The synthesis of 1-{3-[(2-Methylquinolin-4-yl)amino]phenyl}ethanone typically involves the reaction of 2-methylquinoline with an appropriate aniline derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.
Chemical Reactions Analysis
1-{3-[(2-Methylquinolin-4-yl)amino]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
1-{3-[(2-Methylquinolin-4-yl)amino]phenyl}ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria, cancer, and inflammatory conditions.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{3-[(2-Methylquinolin-4-yl)amino]phenyl}ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in the replication of bacteria or viruses, leading to their death. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1-{3-[(2-Methylquinolin-4-yl)amino]phenyl}ethanone can be compared with other quinoline derivatives such as chloroquine, mepacrine, and camptothecin. While these compounds share a similar quinoline backbone, they differ in their specific substituents and biological activities. For example:
Chloroquine: Primarily used as an antimalarial drug.
Mepacrine: Known for its antiprotozoal and anti-inflammatory properties.
Camptothecin: A potent anticancer agent that inhibits DNA topoisomerase I.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[3-[(2-methylquinolin-4-yl)amino]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O.ClH/c1-12-10-18(16-8-3-4-9-17(16)19-12)20-15-7-5-6-14(11-15)13(2)21;/h3-11H,1-2H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAPAUJCJMSHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3=CC=CC(=C3)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24810437 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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